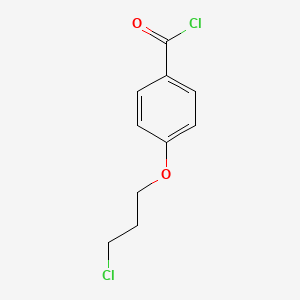

4-(3-Chloropropoxy)benzoyl chloride

Description

Properties

Molecular Formula |

C10H10Cl2O2 |

|---|---|

Molecular Weight |

233.09 g/mol |

IUPAC Name |

4-(3-chloropropoxy)benzoyl chloride |

InChI |

InChI=1S/C10H10Cl2O2/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7H2 |

InChI Key |

GYAMRDJVRXGQHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)OCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoyl Chloride Derivatives

The reactivity, stability, and applications of 4-(3-chloropropoxy)benzoyl chloride are influenced by its unique substitution pattern. Below is a comparative analysis with related benzoyl chloride derivatives:

Substituent Effects on Reactivity and Stability

Physical Properties

Pharmaceutical Development

- Fluorinated analogs (e.g., 4-(2-fluoroethoxy)benzoyl chloride) are explored for CNS drugs due to enhanced blood-brain barrier penetration .

Material Science

- Polyimides functionalized with this compound exhibit improved solubility in organic solvents and tunable surface energy, enabling applications in flexible electronics .

Limitations

- Hydrolytic instability limits the use of this compound in aqueous-phase reactions. Fluorinated derivatives address this but at higher synthesis costs .

Preparation Methods

Direct Chlorination of 4-(3-Chloropropoxy)benzaldehyde

The most industrially scalable approach involves the free-radical chlorination of 4-(3-chloropropoxy)benzaldehyde using molecular chlorine (Cl₂) in the presence of initiators such as 2,2′-azobis(isobutyronitrile) (AIBN). This method, adapted from analogous benzoyl chloride syntheses, operates under mild temperatures (40–80°C) in chlorinated aromatic solvents (e.g., chlorobenzene or 1,2-dichlorobenzene).

Reaction Mechanism:

The reaction proceeds via a free-radical chain mechanism, where AIBN generates initiating radicals upon thermal decomposition. Chlorine addition occurs preferentially at the aldehyde group, with minimal side reactions at the chloropropoxy substituent due to steric and electronic effects.

Optimized Conditions:

-

Solvent: Chlorobenzene (boiling point: 131°C, ideal for reflux)

-

Initiator: 0.5–1.0 wt% AIBN relative to substrate

-

Cl₂ Flow Rate: 6–12 L/hour (ensures stoichiometric excess)

-

Temperature: 50–60°C (balances reaction rate and selectivity)

Performance Metrics (Representative Data):

Chlorination of 4-(3-Chloropropoxy)benzoic Acid

An alternative route involves converting 4-(3-chloropropoxy)benzoic acid to its acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This method is favored for laboratory-scale synthesis due to its simplicity and avoidance of gaseous chlorine.

Procedure:

-

Acid Activation:

The reaction is typically conducted under reflux in anhydrous dichloromethane or toluene, with catalytic dimethylformamide (DMF) to accelerate the process.

-

Workup: Excess SOCl₂ is removed via rotary evaporation, followed by purification through fractional distillation or recrystallization.

Performance Metrics:

| Parameter | Value | Notes |

|---|---|---|

| Reaction Time | 4–6 hours | Complete by TLC monitoring |

| Yield | 89–93% | After distillation |

| Purity | 98–99% | NMR confirmation |

Critical Analysis of Methodological Trade-offs

Byproduct Formation and Mitigation

-

Free-Radical Route: Minor byproducts (e.g., dichlorinated analogs) form at <1% when Cl₂ is introduced at controlled rates.

-

Acid Chlorination: Residual SOCl₂ is removed via azeotropic distillation with toluene, reducing impurities to <0.5%.

Industrial-Scale Process Recommendations

For large-scale production, the direct chlorination method is preferred due to its higher yield and lower reagent costs. Key optimizations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.